Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374641
InChI: InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2
SMILES:
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

CAS No.:

Cat. No.: VC17374641

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate -

Specification

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
IUPAC Name benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate
Standard InChI InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2
Standard InChI Key UCRXQUVKDMVBBM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (S)-benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, reflecting its stereochemistry at the alpha-carbon and the substitution pattern on the aromatic ring . Common synonyms include:

  • O-Benzyl-L-tyrosine benzyl ester

  • L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester

  • Benzyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate .

The compound’s CAS Registry Number is 52799-86-7, with additional identifiers such as SCHEMBL1855604 and AKOS027427028 .

Molecular Structure and Stereochemistry

The molecule consists of a central L-tyrosine backbone modified at the phenolic hydroxyl and carboxyl groups with benzyl protecting groups. Key structural attributes include:

  • A chiral center at the alpha-carbon (C2), conferring (S)-configuration .

  • A para-benzyloxy-substituted phenyl ring linked to the beta-carbon (C3).

  • A benzyl ester at the carboxyl terminus .

The SMILES notation for the compound is:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N .
The InChIKey UCRXQUVKDMVBBM-QFIPXVFZSA-N uniquely encodes its stereochemical and structural details .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC23H23NO3\text{C}_{23}\text{H}_{23}\text{NO}_3
Molecular Weight361.4 g/mol
XLogP34.2
Hydrogen Bond Donors1
Rotatable Bonds9
Melting Point259°C (decomposition)

Synthesis and Manufacturing

Benzylation of Tyrosine Derivatives

The compound is synthesized through sequential benzylation of L-tyrosine derivatives. A patented method involves:

  • Selective Benzylation:

    • Reacting (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid alkyl ester with benzyl bromide in the presence of sodium hydride .

    • Solvents: Alcohols (C1–C4) or ketones (C3–C8) .

    • Temperature: 0–35°C .

  • De-Esterification:

    • Hydrolysis of the alkyl ester using aqueous base (LiOH, NaOH, or KOH) .

    • Yields the free carboxylic acid intermediate, which is subsequently re-esterified with benzyl alcohol .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization
BenzylationNaH, BnBr, THF, 0–25°C85–92%
De-Esterification2M NaOH, MeOH/H₂O, 20°C>95%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by:

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water) .

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.58 (q, 1H, α-CH), 3.21 (dd, 2H, β-CH₂) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in DMSO, DMF, and dichloromethane .

    • Sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability:

    • Stable under inert atmospheres at −20°C for >2 years .

    • Degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O ester), 1510 cm⁻¹ (C–O aromatic ether) .

  • MS (ESI+): m/z 362.2 [M+H]⁺ .

ParameterRecommendation
Personal ProtectionGloves, goggles, respirator
VentilationFume hood or well-ventilated area
StorageAirtight container, −20°C, dark
First AidRinse skin/eyes with water; seek medical attention if irritation persists

Applications in Research

Peptide Synthesis

The compound’s benzyl groups protect reactive sites during solid-phase peptide synthesis (SPPS):

  • Phenolic OH Protection: Resists nucleophilic attack in basic conditions .

  • Carboxyl Activation: Enables coupling via HOBt/DIC or other activating agents .

Pharmaceutical Intermediates

It is a precursor to:

  • Anticancer Agents: Modified tyrosine residues in kinase inhibitors .

  • Neurological Drugs: Chiral building blocks for dopamine analogs .

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